

Solid-Phase Extraction of Aminopyralid from Environmental Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: *Aminopyralid*

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This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of **aminopyralid** from various environmental matrices, including water, soil, compost, and plant materials. The methodologies outlined are compiled from validated analytical procedures and recent scientific literature, offering robust frameworks for the accurate quantification of this herbicide.

Introduction

Aminopyralid is a synthetic auxin herbicide used for controlling broadleaf weeds.[1][2][3][4] Its persistence and mobility in soil and water necessitate sensitive and reliable analytical methods for monitoring its presence in the environment.[2][3] Solid-phase extraction is a widely adopted technique for the cleanup and concentration of **aminopyralid** from complex sample matrices prior to chromatographic analysis.[1][5][6][7] This document details the appropriate SPE sorbents, procedural steps, and analytical conditions for successful **aminopyralid** extraction.

Physicochemical Properties Relevant to SPE

Understanding the physicochemical properties of **aminopyralid** is crucial for developing effective SPE methods. As a weak acid with a pKa of 2.56, its charge state is pH-dependent.[3][8] At environmental pH values (typically above 2.56), **aminopyralid** exists predominantly in its

anionic form.[3][6][7] This characteristic is fundamental to its extraction using anion exchange or mixed-mode SPE sorbents.

Property	Value	Reference
Molecular Formula	C6H4Cl2N2O2	[9]
Molecular Weight	207.01 g/mol	[9]
pKa	2.56	[3][8]
log Kow (octanol-water partition coefficient)	-1.75 (pH 5), -2.87 (pH 7), -2.96 (pH 9)	[9]
Water Solubility	2,480 mg/L	[3]
Vapor Pressure	1.92 x 10 ⁻¹⁰ mm Hg at 25 °C	[9]

Quantitative Data Summary

The following tables summarize the quantitative data for the solid-phase extraction of **aminopyralid** from various environmental samples, including recovery rates, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

Water Samples

SPE Sorbent	Fortification Level	Mean Recovery (%)	RSD (%)	LOQ	LOD	Analytical Method	Reference
AttractSP E® Disks - Anion Exchange e - SR	1 µg/L	> 80%	-	-	-	LC-MS/MS	[10]
Phenomenex Strata X	0.05 - 5.0 µg/L	70-120%	< 20%	0.05 µg/L	0.015 µg/L	HPLC/MS/MS	[11]

Soil Samples

SPE Sorbent	Fortification Level (µg/g)	Mean Recovery (%)	RSD (%)	LOQ (µg/g)	LOD (µg/g)	Analytical Method	Reference
Mixed-mode polymeric anion-exchange	0.001 - 0.20	70-120%	< 23%	0.001	0.0001	HPLC/MS/MS	[11]
Not specified (SPE plate)	0.0015 - 0.10	70-120%	≤ 20%	0.0015	0.000246	HPLC/MS/MS	[12]

Plant and Compost Samples

Matrix	SPE Sorbent	Fortification Level	Mean Recovery (%)	RSD (%)	LOQ	LOD	Analytical Method	Reference
Barley	HR-XA (small strongly-polar)	0.005 - 0.050 mg/kg	75.2 - 88.4%	-	-	-	LC-MS/MS	[5]
Barley	AFFINI MIP® SPE Picolinic Herbicides	-	87.8%	< 10%	-	-	HPLC	[4]
Straw	Molecularly Imprinted Polymer (MIP)	50 ng/g	-	-	10 ng/g	-	LC-MS/MS	[6][7]
Compost	AFFINI MIP® SPE Picolinic Herbicides	-	> 80%	-	-	-	HPLC-UV	[2]
Compost	Oasis MAX	0.500 – 40.0 ng/g	-	-	0.500 ng/g	0.150 ng/g	LC-MS/MS	[13][14]

Experimental Protocols

Detailed methodologies for the solid-phase extraction of **aminopyralid** from water and soil samples are provided below.

Protocol 1: Extraction of Aminopyralid from Water Samples

This protocol is based on the EPA method GRM 07.10 for the analysis of **aminopyralid** in water.^[11]

1. Sample Preparation:

- To a 10 mL water sample, add 50 µL of concentrated sulfuric acid.

2. SPE Cartridge Conditioning:

- Use a Phenomenex Strata X SPE cartridge.
- Condition the cartridge by passing 3 mL of methanol followed by 3 mL of water/concentrated sulfuric acid (99.5:0.5, v/v).
- Dry the cartridge under full vacuum.

3. Sample Loading:

- Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

4. Cartridge Washing:

- Rinse the sample vial with 2 mL of water/methanol/formic acid (90:10:1, v/v/v) and pass the rinse through the cartridge.
- Dry the cartridge with vacuum.

5. Elution:

- Elute **aminopyralid** from the SPE cartridge with three 2.0 mL aliquots of methyl tert-butyl ether/methanol (90:10, v/v) at a flow rate of approximately 1 mL/min.

6. Post-Elution Processing:

- Add a known amount of a stable isotope-labeled internal standard (e.g., $^{13}\text{C}_2$, ^{15}N -**aminopyralid**) to the eluate.
- Evaporate the eluate to dryness.
- Reconstitute the residue in an acetonitrile:pyridine:butanol solution (22:2:1, v/v/v).
- Derivatize the sample with butyl chloroformate.
- Dilute the derivatized sample with a methanol/water solution (40:60, v/v) containing 0.05% formic acid and 5 mM ammonium formate.

7. Analysis:

- Analyze the final sample by high-performance liquid chromatography with positive-ion electrospray tandem mass spectrometry (HPLC/MS/MS).[\[11\]](#)

Protocol 2: Extraction of Aminopyralid from Soil Samples

This protocol is based on the EPA method GRM 07.09 for the analysis of **aminopyralid** in soil.
[\[11\]](#)

1. Sample Extraction:

- Shake the soil sample with a methanol/2 N sodium hydroxide (90:10, v/v) solution.
- Centrifuge the sample and decant the supernatant.
- Repeat the extraction step.
- Combine the supernatants and bring to a fixed volume.
- Take an aliquot of the combined extract, evaporate it to dryness, and reconstitute the residue in water.

2. SPE Cleanup:

- Use a mixed-mode polymeric anion-exchange solid-phase extraction cartridge.
- Condition the cartridge according to the manufacturer's instructions.
- Load the reconstituted sample onto the SPE cartridge.
- Wash the cartridge to remove interfering substances.

3. Elution:

- Elute **aminopyralid** from the SPE cartridge with an ethyl acetate/trifluoroacetic acid (99:1, v/v) solution.

4. Post-Elution Processing:

- Add a stable-isotope labeled internal standard (e.g., $^{13}\text{C}_2$, ^{15}N -**aminopyralid**) to the eluate.
- Evaporate the eluate to dryness.
- Reconstitute the residue in an acetonitrile/pyridine/1-butanol (22:2:1, v/v/v) solution.
- Derivatize the sample with butyl chloroformate to form the 1-butyl esters.

5. Analysis:

- Analyze the purified and derivatized extract by positive-ion electrospray HPLC/MS/MS.[\[12\]](#)

Visualizations

The following diagrams illustrate the experimental workflows for the solid-phase extraction of **aminopyralid**.



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Caption: Workflow for SPE of **aminopyralid** from water samples.



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Caption: Workflow for SPE of **aminopyralid** from soil samples.

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